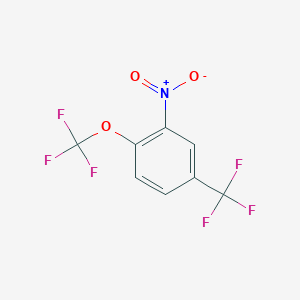

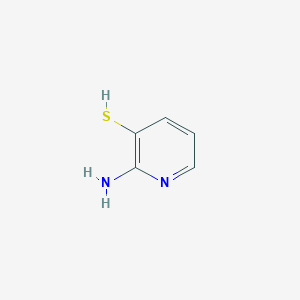

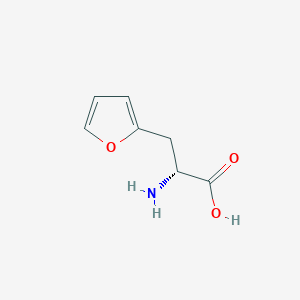

(R)-2-Amino-3-(furan-2-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly with a furan or thiophene nucleus, involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, yielding yields between 48-94%. This process is catalyzed by a small amount of iron dust and avoids hydrogenolysis of bromine on the thiophene nucleus. Subsequent N-formylation with formic acid and acetic anhydride produces 2-(formylamino)-3-(heteroaryl)propanoic acids in 51-95% yield (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Molecular Structure Analysis

The structure of (R)-2-Amino-3-(furan-2-yl)propanoic acid and related compounds has been extensively studied. For instance, the crystal structure of related furan compounds reveals the detailed arrangement of atoms and the spatial configuration, which is crucial for understanding their reactivity and interaction with biological targets. These studies provide insights into the conformational preferences and potential reactive sites of the molecule, aiding in the design of derivatives with desired properties (Carroll, Mack, & Georgiev, 1988).

科学研究应用

Pharmaceutical Synthesis and Bioactive Compounds :

- Enantioselective synthesis of furan-2-yl amines and amino acids is pivotal for producing high-quality pharmaceuticals and bioactive compounds (Demir et al., 2003).

- The d-amino acid variant is essential for synthesizing drug candidate compounds (Hanson et al., 2008).

Biomedical Imaging :

- (S)-(18F)4, a derivative, shows promise as a novel class of radiolabeled amino acids for tumor imaging in brain tumors, particularly in positron emission tomography (PET) (McConathy et al., 2010).

Antimicrobial Applications :

- 3-Aryl-3-(Furan-2-yl)propenoic acid derivatives exhibit significant antimicrobial activity against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).

Material Science and Corrosion Inhibition :

- Certain amino acid compounds, like BIFM and BIFP, effectively inhibit corrosion of N80 steel in hydrochloric acid solutions (Yadav et al., 2015).

- Nitrogenated derivatives of furfural demonstrate significant inhibition efficiency in corrosion prevention for mild steel (Guimarães et al., 2020).

Synthetic Organic Chemistry :

- The compound has been used in the synthesis of various organics, such as optically active α-nucleic acid base substituted propanoic acids (Overberger & Chang, 1989).

- Synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei is possible in yields ranging from 48-94% (Kitagawa et al., 2004).

安全和危害

未来方向

The future directions of research on “®-2-Amino-3-(furan-2-yl)propanoic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential applications4. It’s also worth noting that the compound demonstrates good antimicrobial activity against yeast-like fungi Candida albicans4.

属性

IUPAC Name |

(2R)-2-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(furan-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)